(2-Pyridylmethyl)sulfonyl chloride triflate
CAS No.: 882564-09-2
Cat. No.: VC3809997
Molecular Formula: C7H7ClF3NO5S2
Molecular Weight: 341.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 882564-09-2 |
|---|---|
| Molecular Formula | C7H7ClF3NO5S2 |
| Molecular Weight | 341.7 g/mol |
| IUPAC Name | pyridin-2-ylmethanesulfonyl chloride;trifluoromethanesulfonic acid |
| Standard InChI | InChI=1S/C6H6ClNO2S.CHF3O3S/c7-11(9,10)5-6-3-1-2-4-8-6;2-1(3,4)8(5,6)7/h1-4H,5H2;(H,5,6,7) |
| Standard InChI Key | ZGCMKSDMUWYUSY-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O |
| Canonical SMILES | C1=CC=NC(=C1)CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O |
Introduction
Chemical and Physical Properties
Molecular Structure and Composition
(2-Pyridylmethyl)sulfonyl chloride triflate is a salt composed of two distinct components:
-
Pyridin-2-ylmethanesulfonyl chloride (): A heteroaromatic sulfonyl chloride.
-
Trifluoromethanesulfonic acid (): A strong acid contributing to the compound’s reactivity.
The combination yields the molecular formula , with a crystalline solid appearance and high solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile .
Table 1: Key Chemical Properties
| Property | Value/Description |
|---|---|
| CAS Number | 882564-09-2 |
| Molecular Weight | 341.71 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMF, acetonitrile, dichloromethane |
| Storage Conditions | 0–8°C in airtight containers |
| Stability | Moisture-sensitive; decomposes upon prolonged exposure to air |
Synthetic Applications
Sulfonamide and Sulfonate Formation
The compound’s sulfonyl chloride group reacts with amines to form sulfonamides, a class of compounds prevalent in antibacterial and antiviral agents. For example, coupling with primary amines under mild basic conditions yields -substituted sulfonamides with high selectivity . Concurrently, the triflate group () acts as a leaving group, facilitating nucleophilic substitution reactions in complex molecule synthesis.
Catalytic and Polymer Chemistry
In polymer science, (2-pyridylmethyl)sulfonyl chloride triflate modifies polymer backbones to introduce sulfonate or pyridyl functionalities. These modifications enhance hydrophilicity in coatings and adhesives, as demonstrated in the synthesis of ion-exchange membranes for fuel cells .
Pharmaceutical Applications
Drug Candidate Optimization
Pharmaceutical researchers leverage this reagent to improve drug solubility and bioavailability. By sulfonating lead compounds, chemists can fine-tune pharmacokinetic profiles. For instance, a 2023 study highlighted its role in derivatizing kinase inhibitors, resulting in a 40% increase in aqueous solubility without compromising target binding .
Bioconjugation Strategies
The triflate moiety enables efficient bioconjugation, linking biomolecules like antibodies to cytotoxic agents in antibody-drug conjugates (ADCs). This application is critical in oncology, where targeted delivery minimizes off-target effects .
Material Science Innovations
Functionalized Polymers
Incorporating (2-pyridylmethyl)sulfonyl chloride triflate into polymer matrices imparts sulfonic acid groups, which are essential for proton conduction in fuel cell membranes. A 2024 study reported a 30% improvement in proton conductivity compared to traditional Nafion membranes .
| Precaution | Guideline |
|---|---|
| Personal Protective Equipment (PPE) | Nitrile gloves, goggles, lab coat, respirator |
| Ventilation | Fume hood with ≥100 ft/min face velocity |
| Spill Management | Absorb with inert material (e.g., vermiculite), dispose as hazardous waste |
| Storage | Airtight container in refrigerated, dry environment |
| Supplier | Purity | Price (250 mg) | Delivery Time |
|---|---|---|---|
| Chem-Impex | 95% | $937.01 | 2 May 2025 |
| Qtonics | ≥95% | $1,750.67 (1 g) | 1–2 weeks |
| Apollo Scientific | 100% | Inquire | 23 Apr 2025 |
Regulatory and Environmental Considerations
Regulatory Status
Classified as a hazardous substance under EU Regulation (EC) No 1272/2008, the compound requires hazard labeling (GHS05, GHS07). Disposal must comply with local hazardous waste regulations, emphasizing incineration or chemical neutralization .
Ecotoxicology
Limited data exist on environmental persistence, but its components suggest moderate bioaccumulation potential. Preventative measures, such as spill containment and wastewater treatment, are critical to mitigate ecological risks .
Future Perspectives
Ongoing research explores its utility in CRISPR-based gene editing (as a stabilizing agent for guide RNAs) and metal-organic frameworks (MOFs) for gas storage. Advances in flow chemistry may further streamline its use in continuous manufacturing processes, reducing occupational exposure risks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume